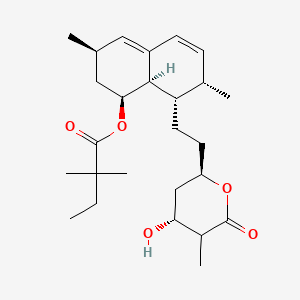![molecular formula C40H36O12 B13406725 2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanggenon C is a natural flavonoid found in the stem bark of mulberry trees, particularly Morus alba. It is a benzopyrone derivative with valuable biological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and immune-modulatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sanggenon C is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is characteristic of mulberry Diels–Alder-type adducts.
Industrial Production Methods
The preparation method involves grinding the stem bark of Morus alba into coarse powder, adding calcium oxide, and then using an alcoholic solution for extraction . This method ensures the efficient extraction of Sanggenon C along with other related compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Sanggenon C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Sanggenon C can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Sanggenon C, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Sanggenon C has a wide range of scientific research applications:
Wirkmechanismus
Sanggenon C exerts its effects through several molecular targets and pathways:
Anti-inflammatory Activity: Sanggenon C inhibits the activation of the nuclear factor-kappa B signaling pathway by promoting TRAF2 expression, thereby reducing inflammation.
Neuroprotective Effects: It regulates the RhoA-ROCK signaling pathway to inhibit inflammation and oxidative stress in cerebral ischemia-reperfusion injury.
Vergleich Mit ähnlichen Verbindungen
Sanggenon C is compared with other similar compounds, such as Sanggenon D, kuwanon C, kuwanon G, morusin, and mulberrofuran G .
Sanggenon D: Both Sanggenon C and Sanggenon D are Diels-Alder-type adducts with similar structures but different stereoisomers.
Morusin and Mulberrofuran G: These compounds share similar antioxidant and anti-inflammatory properties but have distinct chemical structures and reactivity.
Sanggenon C stands out due to its unique combination of biological activities and its potential for therapeutic applications in various fields.
Eigenschaften
Molekularformel |
C40H36O12 |
|---|---|
Molekulargewicht |
708.7 g/mol |
IUPAC-Name |
2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39?,40?/m1/s1 |
InChI-Schlüssel |
SUOXGDJCEWTZIZ-QAHMVTMMSA-N |
Isomerische SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Kanonische SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)


![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)


![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)





![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
